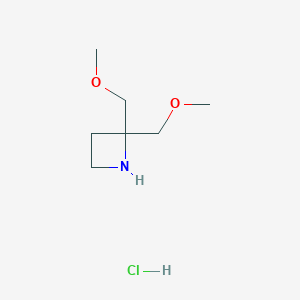

1-(1-((4-(trifluoromethoxy)phenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

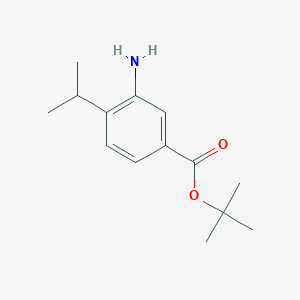

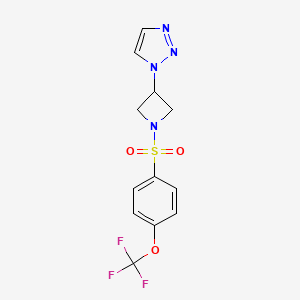

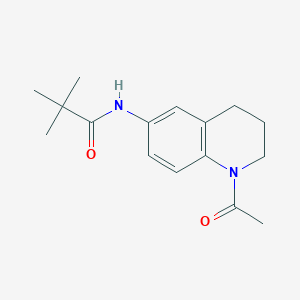

The molecular structure of this compound is complex, involving multiple functional groups including a trifluoromethoxy group, a phenyl sulfonyl group, an azetidinyl group, and a 1,2,3-triazole ring . The exact molecular formula and weight can vary depending on the specific derivatives.Scientific Research Applications

Synthesis and Biological Activity:

- A study by Sreerama et al. (2020) described a one-pot synthesis of novel 1,2,3-triazole derivatives, highlighting their potential in in vitro antibacterial activity and free radical scavenging ability. This research underlines the synthetic versatility of triazole compounds and their application in developing new antimicrobial agents (Sreerama et al., 2020).

Chemical Synthesis and Reactivity:

- Zibinsky and Fokin (2013) discussed the synthesis of 1-sulfonyl-1,2,3-triazoles and their role as stable precursors in the generation of reactive intermediates for synthesizing various heterocycles, significant in synthetic and medicinal chemistry (Zibinsky & Fokin, 2013).

Transition-Metal-Catalyzed Transformations:

- Anbarasan, Yadagiri, and Rajasekar (2014) reviewed the transition-metal-catalyzed decomposition of electron-deficient 1,2,3-triazoles, demonstrating their application in synthesizing functionalized nitrogen-based heterocycles, an important aspect in the development of new synthetic methods (Anbarasan, Yadagiri, & Rajasekar, 2014).

Anticancer Activity:

- Ghorab, Alsaid, and Al-Dosari (2016) synthesized novel 1,2,4-triazoles incorporating sulfonamide moieties and evaluated their anticancer activity, indicating the potential of such derivatives in cancer research (Ghorab, Alsaid, & Al-Dosari, 2016).

Antibacterial and Antitubercular Applications:

- Thomas, George, and Harindran (2014) focused on the synthesis and evaluation of azetidinone derivatives with 1,2,4-triazole for anti-tubercular activity, further highlighting the potential of triazole compounds in treating infectious diseases (Thomas, George, & Harindran, 2014).

Synthetic Methodology Development:

- Miura, Hiraga, Biyajima, Nakamuro, and Murakami (2013) reported the synthesis of polysubstituted pyrroles starting from terminal alkynes, sulfonyl azides, and allenes, showcasing the adaptability of 1-sulfonyl-1,2,3-triazoles in organic synthesis (Miura et al., 2013).

Spectroscopic Analysis and In Vitro Evaluation:

- Salinas-Torres et al. (2022) described the synthesis and characterization of 2-(phenylsulfonyl)-2H-1,2,3-triazole, evaluating its anticancer efficacy, thus contributing to the understanding of triazole derivatives in medicinal chemistry (Salinas-Torres et al., 2022).

Mechanism of Action

Target of Action

Triazole compounds, in general, are known to bind with a variety of enzymes and receptors in the biological system .

Mode of Action

It’s known that triazole compounds can inhibit both ache and buche activities . This suggests that the compound might interact with its targets and inhibit their activities, leading to changes in the biological system .

Biochemical Pathways

It’s known that triazole moiety interacts with β-tubulin via h-bonding with numerous amino acids . This interaction could potentially affect the microtubule dynamics and related biochemical pathways.

Pharmacokinetics

Triazole compounds are known for their high chemical stability, usually inert to acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperature . They also have a strong dipole moment and hydrogen bonding ability , which could influence their absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

One of the triazole derivatives showed effective cytotoxic activity against various cancer cell lines with ic 50 values in the nanomolar range . This suggests that the compound might have potential anticancer activity.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability could be influenced by pH levels due to its high chemical stability in both acidic and basic conditions . Additionally, the compound’s action and efficacy could be influenced by the presence of other substances in the environment that might interact with the compound or its targets.

Properties

IUPAC Name |

1-[1-[4-(trifluoromethoxy)phenyl]sulfonylazetidin-3-yl]triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F3N4O3S/c13-12(14,15)22-10-1-3-11(4-2-10)23(20,21)18-7-9(8-18)19-6-5-16-17-19/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCMJAPPVKYUBRP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F3N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-[(2-chlorophenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2826851.png)

![Tert-butyl N-[[8-(but-2-ynoylamino)spiro[3.4]octan-7-yl]methyl]carbamate](/img/structure/B2826853.png)

![2-{2-Bromo-4-[2-cyano-2-(methylcarbamoyl)eth-1-en-1-yl]phenoxy}acetic acid](/img/structure/B2826860.png)

![(4-Methyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7-tetraen-11-yl)-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2826871.png)